molecular formula C16H16F3NO4 B2728011 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide CAS No. 1421505-56-7

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2728011
M. Wt: 343.302
InChI Key: JJNFGCBZQBCUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its common name if applicable, and its chemical formula.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its molecular geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Anticancer and Antiangiogenic Activity

A novel series of compounds, including derivatives similar in structure to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide, have been evaluated for their antiproliferative activity against cancer cells. These compounds have shown significant inhibition of cancer cell growth at nanomolar concentrations, binding to the colchicine site of tubulin, inducing apoptosis, and demonstrating potent vascular disrupting properties both in vitro and in vivo, comparable to the activity obtained with known anticancer agents (Romagnoli et al., 2015).

Anti-Plasmodial Activity

Derivatives of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide have been synthesized and tested for their activities against Plasmodium falciparum, revealing several structure–activity relationships. Benzamides, in particular, displayed promising activity, with specific substitutions on their phenyl ring affecting both the activity and the cytotoxicity of compounds. This suggests potential applications in malaria treatment (Hermann et al., 2021).

Material Science and Polymerization

In material science, fully bio-based benzoxazine monomers related to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide have been synthesized and their copolymerization investigated. These studies aim to improve the properties of bio-based polymers, indicating the versatility of furan derivatives in the development of new materials with enhanced thermal properties and cross-linking density (Wang et al., 2012).

Molecular Structure Modification for Enhanced Properties

Research on the modification of molecular structures similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide has shown that ingenious adjustments can significantly regulate excited-state intramolecular proton transfer and charge transfer characteristics. These modifications not only shift absorption and emission spectra but also modulate excited-state dynamic behaviors, promising for fluorescence sensing and imaging applications (Han et al., 2018).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, such as toxicity, flammability, or environmental hazards.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas of study.


properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO4/c1-22-9-7-20(10-12-6-8-23-11-12)15(21)13-2-4-14(5-3-13)24-16(17,18)19/h2-6,8,11H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNFGCBZQBCUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.